molecular formula C13H13N3 B2650926 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile CAS No. 956986-59-7

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Cat. No.: B2650926
CAS No.: 956986-59-7
M. Wt: 211.268
InChI Key: OKHRZEVOJOUREQ-UHFFFAOYSA-N
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Description

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a chemical compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, attached to a phenyl ring, which is further connected to an acetonitrile group

Scientific Research Applications

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrazole compounds are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative under controlled conditions.

    Attachment of the acetonitrile group: The phenyl-pyrazole intermediate is then reacted with acetonitrile in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenyl and acetonitrile groups.

    4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a benzonitrile group instead of acetonitrile.

Uniqueness

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is unique due to the combination of the pyrazole ring, phenyl group, and acetonitrile group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-10-9-11(2)16(15-10)13-5-3-12(4-6-13)7-8-14/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHRZEVOJOUREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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